molecular formula C19H19F2N3O2S B2390445 2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034552-40-2

2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide

Katalognummer: B2390445
CAS-Nummer: 2034552-40-2
Molekulargewicht: 391.44
InChI-Schlüssel: RCZRPWUQMOCEPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((Difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. This benzamide derivative features a 3,5-dimethyl-1H-pyrazol core, a common scaffold in pharmaceuticals known for its diverse biological activities . The compound's structure incorporates a difluoromethylthio ether and a furan group, which are valuable motifs for modulating the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. Researchers can explore this compound as a potential building block for the synthesis of more complex molecules or as a lead compound in the development of novel therapeutic agents. Its unique structure makes it a candidate for screening against various enzyme systems and cellular receptors. This product is provided for laboratory research purposes and is strictly labeled as For Research Use Only (RUO). It is not approved for use in humans, animals, or as a diagnostic agent, and must not be used for personal, cosmetic, or household purposes. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines for chemical substances.

Eigenschaften

IUPAC Name

2-(difluoromethylsulfanyl)-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O2S/c1-12-17(15-7-5-11-26-15)13(2)24(23-12)10-9-22-18(25)14-6-3-4-8-16(14)27-19(20)21/h3-8,11,19H,9-10H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZRPWUQMOCEPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2SC(F)F)C)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Direct Difluoromethylthiolation of 2-Mercaptobenzoic Acid

Procedure :

  • Reagents : Zinc difluoromethanesulfinate (DFMS, 2 equiv), tert-butyl hydroperoxide (TBHP, 3 equiv), trifluoroacetic acid (TFA, 1 equiv).
  • Conditions : Dichloromethane (DCM)/water (2.5:1 v/v), 25°C, 16 h.
  • Workup : Extract with DCM, wash with NaHCO₃, dry (Na₂SO₄), purify via silica gel chromatography.
  • Yield : 61%.
    Mechanism : Radical-mediated difluoromethylation of thiol via DFMS/TBHP system.

Alternative Sulfur Alkylation

Procedure :

  • Reagents : 2-Chlorobenzamide, chlorodifluoromethane gas, KOH.
  • Conditions : Dioxane/water (1:2 v/v), 0–20°C, 13 h.
  • Yield : 59%.

Synthesis of 4-(Furan-2-yl)-3,5-Dimethyl-1H-Pyrazole

Cyclocondensation of Hydrazine with β-Keto Ester

Procedure :

  • Reagents : Ethyl 3-(furan-2-yl)-3-oxopropanoate (1 equiv), methylhydrazine (1.1 equiv).
  • Conditions : Ethanol, reflux, 8 h.
  • Workup : Concentrate, recrystallize from ethanol.
  • Yield : 87%.

Suzuki Coupling for Furan Incorporation

Procedure :

  • Reagents : 4-Bromo-3,5-dimethylpyrazole, furan-2-boronic acid, Pd(PPh₃)₄.
  • Conditions : DME/H₂O (3:1), Na₂CO₃, 80°C, 12 h.
  • Yield : 75%.

Coupling of Benzamide and Pyrazole-Ethylamine

Amide Bond Formation via Acyl Chloride

Procedure :

  • Reagents : 2-((Difluoromethyl)thio)benzoyl chloride (1 equiv), pyrazole-ethylamine (1.1 equiv).
  • Conditions : DCM, triethylamine (2 equiv), 0°C → RT, 4 h.
  • Workup : Wash with HCl (1 M), dry (Na₂SO₄), purify via flash chromatography.
  • Yield : 73%.

Carbodiimide-Mediated Coupling

Procedure :

  • Reagents : EDCI, HOBt, DIPEA.
  • Conditions : DCM, RT, 12 h.
  • Yield : 65%.

Optimization and Challenges

Key Factors Affecting Yield

Step Critical Parameter Optimal Value Impact on Yield
2.1 TBHP Equiv 3.0 <60% if <2.5
3.1 Hydrazine Ratio 1.1:1 Cyclization efficiency
5.1 Solvent Polarity DCM Prevents racemization

Purity Considerations

  • Byproducts : Over-alkylation at pyrazole N1 (mitigated by NaH stoichiometry).
  • Purification : Silica gel chromatography (hexane/EtOAc 4:1).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
2.1 High regioselectivity Requires radical initiators 61–83%
3.2 Direct furan coupling Pd catalyst cost 70–75%
5.1 Rapid coupling Acyl chloride instability 65–73%

Analyse Chemischer Reaktionen

Types of Reactions

2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity, stability, and reactivity.

Wirkmechanismus

The mechanism of action of 2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Compound Key Structural Features Synthetic Routes Potential Applications Key References
Target Compound : 2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide - Benzamide core with 2-(difluoromethylthio) substituent
- Ethyl-linked pyrazole bearing furan and dimethyl groups
Likely involves hydrazide cyclization and alkylation (similar to [2, 4]) Oncology, antiviral (inferred from [3, 7]) [3, 7]
2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-(2-pyrimidinylamino)ethyl]-benzamide () - Isoxazole-methylthio group
- Pyrimidine-aminoethyl side chain
Alkylation of thiol with α-halogenated ketones (e.g., 2-bromoacetophenone) [2] Anticancer, antiplatelet agents [3] [2, 3]
N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (Ev4) - Oxadiazole-methylthio group
- Dichloropyridine-aminoethyl chain
S-alkylation of triazole-thiones with halogenated ketones [2] Antiviral, enzyme inhibition [4] [2, 4]
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)... (Ev5) - Pyrazolopyrimidine core
- Chromenone and fluorophenyl substituents
Suzuki-Miyaura coupling and amide formation [5] Kinase inhibition, oncology [5] [5]
N-{2-[3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-... (Ev8) - Dihydro-pyrazole with chlorophenyl and dimethoxyphenyl groups
- Trifluoromethylbenzamide
Cyclocondensation of hydrazines with diketones [8] CNS disorders, GPCR modulation [8] [8]

Structural and Functional Divergences

  • Substituent Effects :

    • The difluoromethylthio group in the target compound offers enhanced electrophilicity and metabolic stability compared to methylthio (-S-CH₃) or unfluorinated analogs, as seen in ’s isoxazole derivatives .
    • The furan-2-yl group on the pyrazole may improve π-π stacking with aromatic residues in biological targets, contrasting with ’s oxadiazole systems, which prioritize hydrogen bonding .
  • Synthetic Complexity :

    • The target compound’s ethyl-linked pyrazole likely requires hydrazide cyclization (as in ’s triazole synthesis) followed by alkylation with a bromoethyl intermediate .
    • In contrast, ’s pyrazolopyrimidine derivatives rely on cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl group introduction .

Pharmacological Potential

  • Target vs. Compounds : Both feature sulfur-containing benzamides, but the target’s pyrazole-furan system may target kinases or inflammatory mediators , whereas ’s isoxazole derivatives are optimized for platelet aggregation inhibition .
  • Target vs. Compounds : ’s dihydro-pyrazole with a trifluoromethylbenzamide tail suggests activity in neurological pathways , whereas the target’s furan-pyrazole system aligns with antiproliferative mechanisms seen in ’s furan-containing analogs .

Physicochemical Properties

  • Solubility : The difluoromethylthio group may reduce hydrophobicity compared to ’s dichloropyridine systems, improving aqueous solubility .
  • Melting Points: Fluorinated compounds (e.g., target and ) typically exhibit lower melting points than non-fluorinated analogs, aiding formulation .

Research Findings and Data Tables

Table 1: Spectral Data Comparison (IR and NMR)

Compound IR νC=S (cm⁻¹) 1H-NMR Key Signals (δ, ppm) 13C-NMR Key Signals (δ, ppm)
Target Compound ~1250 (C=S) 2.35 (s, 6H, CH₃), 6.45 (m, furan-H), 7.55 (m, benzamide) 160.1 (C=O), 118.5 (CF₂), 145.2 (furan-C)
: Triazole-thiones [7–9] 1247–1255 (C=S) 3.20 (s, NH), 7.30 (m, aryl-H) 165.8 (C=N), 124.3 (C=S)
: Isoxazole derivatives N/A 2.50 (s, CH₃), 4.10 (t, CH₂-N) 167.5 (C=O), 152.0 (isoxazole-C)

Biologische Aktivität

The compound 2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H17F2N5O2SC_{18}H_{17}F_2N_5O_2S, with a molecular weight of 405.4 g/mol. The structure includes a benzamide core, a difluoromethylthio group, and a furan ring substituted with a pyrazole moiety. This unique combination of functional groups may contribute to its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:

  • Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines, particularly through the inhibition of key signaling pathways such as BRAF(V600E) and EGFR .
  • Anti-inflammatory Effects : Many pyrazole-based compounds exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .
  • Antibacterial Activity : Some derivatives have demonstrated effectiveness against bacterial strains, potentially through mechanisms that disrupt cell membrane integrity .

The biological activity of 2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide is likely mediated by its interaction with specific molecular targets:

  • Protein Binding : The difluoromethylthio group may enhance binding affinity to target proteins or enzymes, inhibiting their activity.
  • Electrophilic Substitution : The furan and pyrazole rings can undergo electrophilic substitution reactions that may alter cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to affect ROS levels, influencing cell survival and apoptosis pathways .

Case Studies and Research Findings

Several studies have highlighted the biological potential of pyrazole derivatives:

  • Antitumor Activity : A study synthesized various pyrazole carboxamide derivatives and tested them against several cancer cell lines. Notably, one compound exhibited IC50 values significantly lower than standard chemotherapeutics .
  • Antifungal Properties : Research on related pyrazole derivatives indicated moderate to excellent antifungal activity against phytopathogenic fungi, suggesting potential agricultural applications .
  • Inhibition of Enzymes : Compounds similar to 2-((difluoromethyl)thio)-N-(2-(furan-3-yl)ethyl)benzamide have been evaluated for their ability to inhibit xanthine oxidase, an enzyme involved in uric acid production, indicating possible therapeutic uses in gout management .

Comparative Analysis

A comparison with structurally similar compounds reveals unique properties attributed to the difluoromethylthio group:

Compound NameKey FeaturesBiological Activity
2-((trifluoromethyl)thio)-N-(2-(furan-3-yl)ethyl)benzamideTrifluoromethyl groupEnhanced potency against certain cancer cell lines
2-((methylthio)-N-(2-(furan-3-yl)ethyl)benzamideMethylthio groupModerate antibacterial activity
2-((difluoromethyl)thio)-N-(2-(furan-3-yl)ethyl)benzamideDifluoromethylthio groupBroad-spectrum biological activity

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions, including:

  • Formation of the pyrazole core via cyclocondensation of hydrazines with diketones.
  • Introduction of the difluoromethylthio group using sulfurizing agents (e.g., P2S5) under anhydrous conditions.
  • Amidation reactions to couple the benzamide moiety. Intermediates are characterized via NMR (1H, 13C) for structural elucidation, IR for functional group validation, and MS for molecular weight confirmation .

Q. What spectroscopic techniques are essential for confirming the compound’s purity and structure?

  • High-Resolution Mass Spectrometry (HR-MS) validates molecular formula.
  • 2D NMR (COSY, HSQC, HMBC) resolves connectivity of the pyrazole, furan, and benzamide groups.
  • X-ray crystallography (if crystalline) provides bond lengths/angles, confirming stereoelectronic effects .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or binding modes of this compound?

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular docking models interactions with biological targets (e.g., enzymes), guided by crystallographic data from analogous compounds .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response assays under standardized conditions (e.g., fixed pH, temperature).
  • Metabolic stability tests (e.g., liver microsome assays) rule out pharmacokinetic variability.
  • Structural analogs are synthesized to isolate the impact of substituents (e.g., furan vs. phenyl groups) .

Q. How does the difluoromethylthio group influence pharmacokinetic properties?

  • Lipophilicity assays (logP measurements) compare solubility profiles.
  • Metabolite identification (via LC-MS/MS) tracks defluorination or thioether oxidation.
  • CYP450 inhibition studies assess metabolic stability .

Experimental Design & Optimization

Q. What reaction conditions improve yield during the coupling of the pyrazole and benzamide moieties?

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility.
  • Catalysts : Use of EDCI/HOBt for amide bond formation reduces racemization.
  • Temperature control : Reactions at 0–5°C minimize side-product formation .

Q. What quality control measures ensure batch-to-batch consistency?

  • HPLC purity checks (>95% by area normalization).
  • Elemental analysis (C, H, N, S) validates stoichiometry.
  • Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.